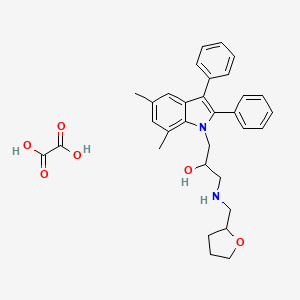

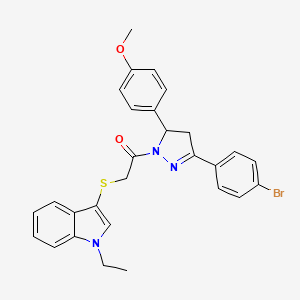

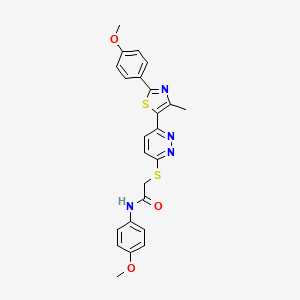

![molecular formula C19H19N3OS B2929558 N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide CAS No. 863593-38-8](/img/structure/B2929558.png)

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide” is a novel compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives . These compounds have been synthesized and characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .

Synthesis Analysis

The synthesis of these compounds involves a series of steps starting from commercially available substances . The process yields a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues .Molecular Structure Analysis

The molecular structure of these compounds has been analyzed using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .Chemical Reactions Analysis

These compounds have been tested for phosphoinositide 3-kinase (PI3K) enzymatic assay . The results indicated that these N-heterocyclic compounds showed potent PI3K inhibitory activity .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds have been analyzed using various techniques such as NMR and HRMS .科学的研究の応用

Antibacterial Activity and Mechanism of Action

Researchers have synthesized various derivatives containing the thiazolo[5,4-b]pyridin moiety, demonstrating significant antibacterial activities. For instance, Song et al. (2017) synthesized 1,3,4-oxadiazole thioether derivatives, showing potent antibacterial activities against Xanthomonas oryzae pv. oryzae, a pathogen causing bacterial blight in rice. The study also explored the action mechanism of these compounds through proteomic analysis, highlighting their potential in purine metabolism alteration (Song et al., 2017).

Anticancer Properties

Several studies have focused on the anticancer activities of compounds incorporating the thiazolo[5,4-b]pyridin structure. Gomha et al. (2017) developed novel thiazole and 1,3,4-thiadiazole derivatives demonstrating significant anticancer activities, suggesting these compounds as promising anticancer agents (Gomha et al., 2017). Additionally, Abouzied et al. (2022) synthesized pyridine, 1,3,4-thiadiazole, and 1,3-thiazole derivatives, showing remarkable anticancer activity against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cell lines, indicating their potential in cancer treatment (Abouzied et al., 2022).

Antiviral and Antimicrobial Applications

Compounds derived from the thiazolo[5,4-b]pyridin scaffold have been evaluated for their antiviral and antimicrobial properties. Attaby et al. (2006) synthesized derivatives that exhibited cytotoxicity against HSV1 and anti-HAV-MBB activities, showcasing the therapeutic potential of these compounds in combating viral infections (Attaby et al., 2006).

Environmental Applications

The removal of heavy metals from industrial wastes using compounds based on the thiazolo[5,4-b]pyridin structure has also been explored. Zargoosh et al. (2015) developed a novel magnetic nanoadsorbent modified with N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide for the effective removal of Zn2+ and Cd2+ ions from industrial wastes, highlighting the compound's utility in environmental remediation (Zargoosh et al., 2015).

作用機序

Target of Action

Compounds with similar thiazolo[5,4-b]pyridine structures have been reported to exhibit strong inhibitory activity against phosphoinositide 3-kinases (pi3ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Mode of Action

The structure-activity relationship study of similar compounds indicates that certain functional groups are important for PI3Kα inhibitory activity .

Biochemical Pathways

The inhibition of PI3Ks affects several downstream pathways, including the Akt/mTOR pathway, which is crucial for cell survival and growth . By inhibiting PI3Ks, these compounds can potentially suppress the proliferation of cancer cells and induce apoptosis .

Result of Action

Similar compounds have been reported to exhibit potent inhibitory activity against pi3ks , which could potentially lead to the suppression of cancer cell proliferation and the induction of apoptosis .

将来の方向性

特性

IUPAC Name |

N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS/c1-12-14(18-22-16-10-5-11-20-19(16)24-18)8-4-9-15(12)21-17(23)13-6-2-3-7-13/h4-5,8-11,13H,2-3,6-7H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBJZSPSEBRWBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2CCCC2)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

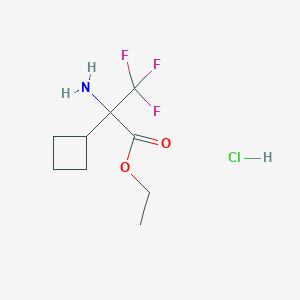

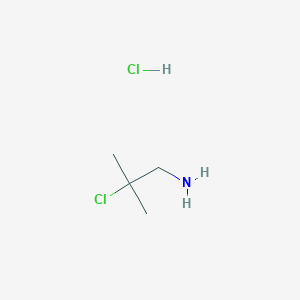

![1-[(2-Methylpropyl)amino]propan-2-one hydrochloride](/img/structure/B2929477.png)

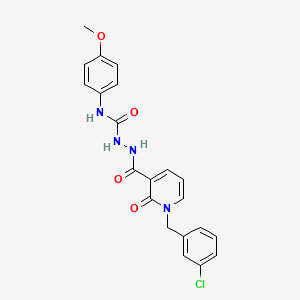

![5-({[4-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one](/img/structure/B2929488.png)

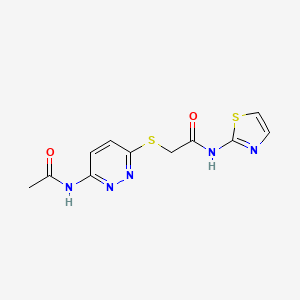

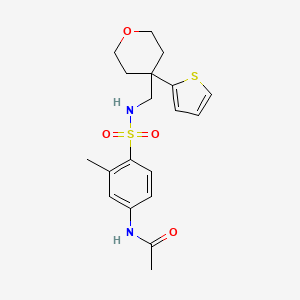

![2-(1-chloroethyl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2929490.png)

![Tert-butyl 4-[2-amino-2-(2-fluorophenyl)ethyl]piperidine-1-carboxylate](/img/structure/B2929493.png)

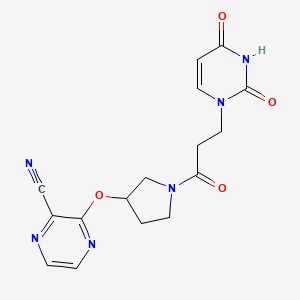

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methoxybenzamide](/img/structure/B2929496.png)